molecular formula C10H17NO3 B1333625 N-BOC-L-Prolinal CAS No. 69610-41-9

N-BOC-L-Prolinal

Cat. No.: B1333625
CAS No.: 69610-41-9
M. Wt: 199.25 g/mol
InChI Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N
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Description

N-BOC-L-Prolinal, also known as N-(tert-Butoxycarbonyl)-L-prolinal, is a derivative of the amino acid proline. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the proline molecule. This compound is widely used in organic synthesis, particularly in the preparation of peptide mimetics and other biologically active molecules .

Mechanism of Action

Target of Action

N-BOC-L-Prolinal is a key building block for the synthesis of various compounds, including novel nicotinic acetylcholine receptor ligands . These ligands are the primary targets of this compound. Nicotinic acetylcholine receptors play a crucial role in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters .

Mode of Action

This compound interacts with its targets by serving as a precursor in the synthesis of ligands for nicotinic acetylcholine receptors . The compound’s interaction with these receptors can result in changes in neuronal signaling, potentially enhancing cognitive functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis and function of nicotinic acetylcholine receptors . The downstream effects of these pathways can include enhanced neurotransmission and potential improvements in cognitive function .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of nicotinic acetylcholine receptor activity . By serving as a precursor in the synthesis of receptor ligands, this compound can influence neuronal signaling and potentially enhance cognitive functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated place

Preparation Methods

Synthetic Routes and Reaction Conditions: N-BOC-L-Prolinal can be synthesized from BOC-L-prolinol through a series of chemical reactions. The process typically involves the oxidation of BOC-L-prolinol to form the corresponding aldehyde, this compound. Common reagents used in this oxidation include pyridinium chlorochromate and dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-BOC-L-Prolinal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370439
Record name N-BOC-L-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69610-41-9
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69610-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-L-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the recent applications of N-BOC-L-Prolinal in organic synthesis?

A1: Recent research highlights this compound as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems with potential biological activity. For instance, it serves as a starting material in a one-pot, three-component condensation reaction to synthesize benzothiazin-4-one intermediates. These intermediates are subsequently used to create novel fused tetracyclic thiazinan-4-one derivatives, some of which exhibit moderate anti-proliferative activity against HeLa cancer cells [].

Q2: Can you elaborate on the role of this compound in synthesizing chiral compounds?

A2: this compound is derived from L-proline, a naturally occurring chiral amino acid. This chirality is retained throughout synthetic transformations involving this compound, allowing for the creation of optically active compounds. In the synthesis of N-acyl α-amino nitriles (precursors to pharmaceuticals like Vildagliptin and Saxagliptin), this compound is first converted to its corresponding oxime. This chiral oxime undergoes copper(II)-catalyzed dehydration in the presence of a nitrile co-substrate, yielding the desired N-acyl α-amino nitrile with full retention of the absolute configuration []. This approach highlights the importance of this compound in accessing chiral building blocks for medicinal chemistry.

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